molecular formula C24H24O2 B6291869 4,4'-(4-Phenylcyclohexylidene)bisphenol CAS No. 130764-74-8

4,4'-(4-Phenylcyclohexylidene)bisphenol

Cat. No.: B6291869
CAS No.: 130764-74-8
M. Wt: 344.4 g/mol
InChI Key: IMWWXYNBBKULSY-UHFFFAOYSA-N
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Description

4,4’-(4-Phenylcyclohexylidene)bisphenol, also known as Bisphenol Z, is an organic compound with the molecular formula C18H20O2. It is a derivative of Bisphenol A and is characterized by its two hydroxyphenyl functional groups linked by a cyclohexylidene bridge. This compound is primarily used in the production of polymers and has applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4-Phenylcyclohexylidene)bisphenol typically involves the reaction of cyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound . The general reaction can be represented as follows:

Cyclohexanone+2Phenol4,4’-(4-Phenylcyclohexylidene)bisphenol+Water\text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{4,4'-(4-Phenylcyclohexylidene)bisphenol} + \text{Water} Cyclohexanone+2Phenol→4,4’-(4-Phenylcyclohexylidene)bisphenol+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of 4,4’-(4-Phenylcyclohexylidene)bisphenol is optimized for high yield and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Phenylcyclohexylidene)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(4-Phenylcyclohexylidene)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(4-Phenylcyclohexylidene)bisphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to changes in gene expression and cellular function. Additionally, the compound can interfere with other signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(4-Phenylcyclohexylidene)bisphenol is unique due to its cyclohexylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its thermal stability and resistance to chemical degradation, making it suitable for high-performance applications .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWWXYNBBKULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(1st step): To a mixture of 51.6 g of 4-phenylcyclohexane, 111.5 g of phenol and 65.7 g of calcium chloride, 24.7 ml of concentrated hydrochloric acid was slowly added dropwise by vigorous stirring of the mixture at room temperature. Then, the mixture was stirred for eight hours and left for more 168 hours at room temperature. 0.3 liters of warm water and one liter of ethyl acetate were added to the mixture to dissolve by heating, and the mixture was washed with a saturated sodium chloride solution (warm water of 40°-50° C. was used). After drying with MgSO4, the mixture was filtered and concentrated. The resultant concentrate was recrystallized with toluene to obtain 64.9 g of white 1,1-bis(4-hydroxyphenyl)-4-phenylcyclohexane. The melting point was 262.1°-263.3° C.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0.3 L
Type
solvent
Reaction Step Two

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